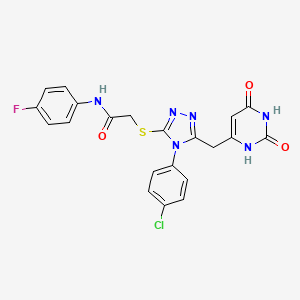

![molecular formula C12H15N3O3S3 B2565099 N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide CAS No. 1154264-64-8](/img/structure/B2565099.png)

N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

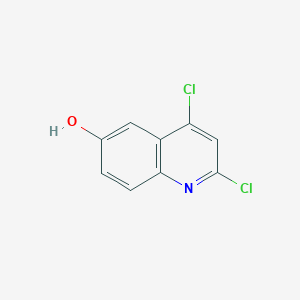

“N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide” is a chemical compound with the CAS Number: 1154264-64-8 . Its molecular weight is 345.47 . The IUPAC name for this compound is N-(2-(4-oxo-2-thioxo-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide .

Molecular Structure Analysis

The molecule is folded along the S…S vector of the [1,4]dithiine six-membered ring . The naphthoquinone and [1,3]dithiole-2-thione moieties are nearly planar . This boat conformation is close to that observed in the analogous compound .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.47 . The InChI code for this compound is 1S/C12H15N3O3S3/c1-21(17,18)13-5-6-15-11(16)9-7-3-2-4-8(7)20-10(9)14-12(15)19/h13H,2-6H2,1H3,(H,14,19) .

Aplicaciones Científicas De Investigación

Vicarious Nucleophilic Substitution

Vicarious nucleophilic substitution (VNS) of hydrogen in compounds activated with sulfur-based electron-withdrawing groups has been explored, highlighting the potential for diverse chemical transformations. The study by Lemek, Groszek, and Cmoch (2008) demonstrates the VNS process at a benzene ring activated by an electron-withdrawing group, which opens possibilities for exploring similar reactions in compounds like N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.0^2,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide (Lemek, Groszek, & Cmoch, 2008).

Sulfonation and Substitution Reactions

The addition of methanesulfenyl chloride to specific substrates, leading to various derivatives, showcases the complex chemical behavior that can be expected from sulfur-containing compounds. Research by Yoshimura et al. (1974) on the substitution of the adducts with water, ethanethiol, and ethanol to produce hydroxy, ethylthio, and ethoxy derivatives respectively, provides insight into the reactivity and potential applications of sulfonation in synthesis processes (Yoshimura, Sugiyama, Matsunari, & Nakamura, 1974).

Metal Coordination Properties

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methanesulfonamide, including benzene- and toluenesulfonamide, have been investigated for their metal coordination properties. These studies provide insights into how sulfur- and nitrogen-containing ligands can influence the formation of complex structures, potentially relevant for the design of new materials or catalytic systems (Jacobs, Chan, & O'Connor, 2013).

Propiedades

IUPAC Name |

N-[2-(12-oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S3/c1-21(17,18)13-5-6-15-11(16)9-7-3-2-4-8(7)20-10(9)14-12(15)19/h13H,2-6H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUIYCAHOJSBRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C(=O)C2=C(NC1=S)SC3=C2CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2565018.png)

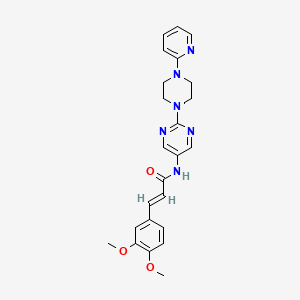

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B2565020.png)

![1-(3-chlorobenzyl)-3-(4-ethylphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![Methyl 2-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2565027.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2565030.png)

![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2565033.png)

![N-(1-cyanocyclohexyl)-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2565036.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2565039.png)